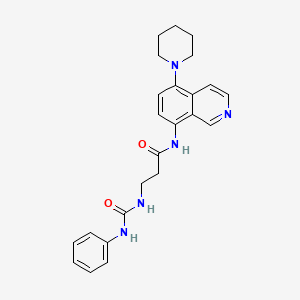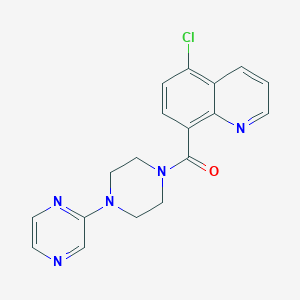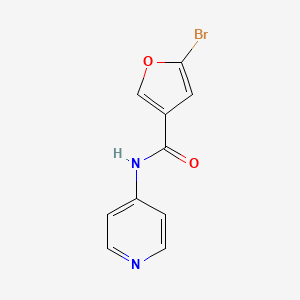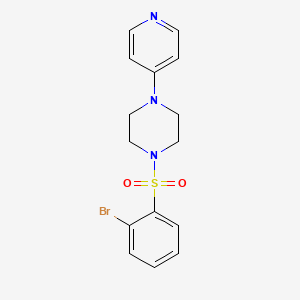
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide, also known as CPI-1205, is a small molecule inhibitor that selectively targets the histone lysine methyltransferase enzyme EZH2. EZH2 is a protein that plays a role in gene regulation and is overexpressed in various types of cancer, including lymphoma, prostate, and breast cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mécanisme D'action
The mechanism of action of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves the selective inhibition of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the methylation of histone H3 at lysine 27, resulting in the repression of gene expression. By inhibiting EZH2, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can reverse the epigenetic silencing of tumor suppressor genes and promote their expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to have a selective and potent inhibitory effect on EZH2 activity, with minimal effects on other histone lysine methyltransferases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been shown to induce apoptosis and inhibit cancer cell proliferation in vitro and in vivo, suggesting that it has potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its high selectivity for EZH2, which allows for specific targeting of this enzyme. This selectivity reduces the potential for off-target effects and toxicity, making 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide a promising candidate for clinical development. However, one limitation of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide is its low solubility, which can make it difficult to administer in vivo. This issue can be addressed through the use of prodrug formulations or other delivery methods.
Orientations Futures
There are several future directions for the development of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide. One potential application is in combination with other anticancer agents, such as chemotherapy or immunotherapy, to improve treatment outcomes. Another potential direction is the development of biomarkers to identify patients who are most likely to benefit from 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide in different types of cancer and to optimize its dosing and administration.
Méthodes De Synthèse
The synthesis of 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide involves several steps, including the formation of an amide bond between the phenylcarbamoyl and piperidine groups, followed by the introduction of the isoquinoline and propanamide moieties. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. In vitro studies have demonstrated that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide inhibits the growth of cancer cells by blocking the activity of EZH2, leading to the reactivation of tumor suppressor genes and the induction of apoptosis. In vivo studies have shown that 3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide can inhibit tumor growth and improve survival in animal models of lymphoma and prostate cancer.
Propriétés
IUPAC Name |
3-(phenylcarbamoylamino)-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c30-23(12-14-26-24(31)27-18-7-3-1-4-8-18)28-21-9-10-22(29-15-5-2-6-16-29)19-11-13-25-17-20(19)21/h1,3-4,7-11,13,17H,2,5-6,12,14-16H2,(H,28,30)(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDOQWSTTNFNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CN=CC3=C(C=C2)NC(=O)CCNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
![1-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7497040.png)
![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)


![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-(5-piperidin-1-ylisoquinolin-8-yl)propanamide](/img/structure/B7497072.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)
![2,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-(pyridin-2-ylmethyl)pyrrole-3-carboxamide](/img/structure/B7497092.png)

![2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)
![1-Pyridin-4-yl-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B7497116.png)